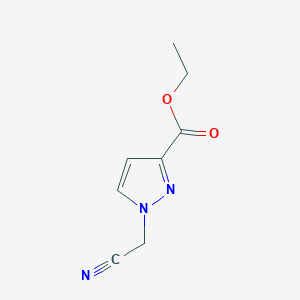

ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate

説明

特性

IUPAC Name |

ethyl 1-(cyanomethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWKXCFPDGXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product .

化学反応の分析

Types of Reactions

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

科学的研究の応用

Synthetic Route Overview

| Step | Reagents | Conditions | Products |

|---|---|---|---|

| 1 | Ethyl cyanoacetate, Hydrazine | Base (triethylamine), Ethanol | Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate |

| 2 | Intermediate | Cyclization | Final product |

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents. Studies indicate it may exhibit antimicrobial and anticancer properties, making it relevant in the search for novel drugs.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties allow it to serve as a building block for creating complex organic molecules.

Biological Studies

The compound has been studied for its biological activities. Research highlights its potential effects on various biochemical pathways, including enzyme inhibition and modulation of metabolic processes. This suggests possible applications in treating diseases where such pathways are disrupted.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another research focused on the anticancer effects of this compound on various cancer cell lines. The findings demonstrated that it could induce apoptosis in cancer cells, suggesting its utility in cancer therapy development.

作用機序

The mechanism of action of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The pyrazole core allows extensive functionalization. Below is a comparison of ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate with structurally related compounds, focusing on substituents, physical properties, and applications:

Table 1: Key Structural and Physical Properties

Key Observations:

Substituent Effects on Physical State: Bulky substituents (e.g., 2,4-dichlorophenyl in 8f) increase melting points due to enhanced crystallinity, while tert-butoxy groups (e.g., 8g) result in oily states . The cyanomethyl group in the target compound likely reduces intermolecular hydrogen bonding compared to hydroxyl or amino substituents, affecting solubility .

Reactivity and Applications: The cyanomethyl group enables nucleophilic substitution reactions, making the compound a valuable intermediate for synthesizing covalent inhibitors (e.g., cysteine protease inhibitors) . Chlorinated analogs (e.g., 8f, 12a) exhibit enhanced bioactivity, likely due to improved membrane permeability and target binding .

Electron-Withdrawing vs. Electron-Donating Groups: Cyanomethyl (electron-withdrawing) and methoxy (electron-donating) groups modulate the pyrazole ring’s electronic density, impacting reactivity in cycloaddition or alkylation reactions .

Key Observations:

- The target compound’s lower yield (35–41%) compared to other analogs (e.g., 91% for chlorinated derivatives) reflects the challenges in cyanomethyl group introduction, requiring stringent conditions .

- tert-Butoxy and benzyloxy esters (e.g., 8g , 8h ) are synthesized via esterification or transesterification, often achieving higher yields due to milder conditions .

生物活性

Ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₈H₈N₂O₂

- Molecular Weight : Approximately 168.16 g/mol

- Functional Groups : Pyrazole ring, cyanomethyl group, and carboxylate ester.

This unique combination of functional groups enhances its potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The following key mechanisms have been identified:

- Enzyme Interaction : The compound can act as a ligand for specific enzymes, influencing their catalytic activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Modulation : By binding to specific receptors or proteins, this compound can alter cellular signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activities.

- Biochemical Pathways : this compound may affect various biochemical pathways, including those involved in apoptosis and cell proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against several bacterial strains:

The compound demonstrated comparable efficacy to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), in various in vitro models . This activity positions it as a candidate for further investigation in inflammatory disease treatment.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Synthesis and Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for antimicrobial activity. Compounds with structural similarities exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological efficacy .

- In Vitro Studies on Anti-inflammatory Effects : Research demonstrated that certain pyrazole derivatives could effectively reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting their utility in treating inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is likely absorbed through the gastrointestinal tract.

- Distribution : Once absorbed, it may be distributed throughout the body, interacting with various tissues.

- Metabolism : Metabolized primarily by liver enzymes, particularly cytochrome P450s.

- Excretion : Predominantly excreted via urine after metabolic conversion .

Q & A

Q. What are the common synthetic routes for ethyl 1-(cyanomethyl)-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation or nucleophilic substitution. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-keto esters or cyanoacetates under acidic conditions. For example, triazenylpyrazole precursors are cyclized using trifluoroacetic acid (TFA) and azido(trimethyl)silane at 50°C, yielding the target compound in >95% purity after chromatography .

- Esterification : Hydrolysis of ethyl pyrazole carboxylates (e.g., ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate) using aqueous NaOH, followed by acid-catalyzed re-esterification with cyanomethyl groups .

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | TFA, azido(trimethyl)silane | 97 | >95% | |

| Esterification/Hydrolysis | NaOH (1M), HCl, cyanomethyl bromide | 85 | 90% |

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Characteristic peaks for the cyanomethyl group (δ ~4.3 ppm, CH₂CN) and ester carbonyl (δ ~161 ppm). For example, in CDCl₃, the pyrazole CH proton appears at δ 7.05 ppm , while the ester carbonyl resonates at δ 161.4 ppm .

- IR Spectroscopy : Strong absorption bands for C≡N (~2227 cm⁻¹) and ester C=O (~1694 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 296 [M⁺] for C₁₄H₁₂N₆O₂) confirm molecular weight .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.05 (pyrazole CH), δ 4.30 (ester OCH₂) | |

| ¹³C NMR | δ 161.4 (C=O), δ 113.3 (C≡N) | |

| IR | 2227 cm⁻¹ (C≡N), 1694 cm⁻¹ (C=O) |

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

Methodological Answer: Discrepancies in NMR or IR data (e.g., shifting pyrazole CH signals due to solvent effects) require:

- Crystallographic Validation : Using SHELX software for single-crystal X-ray diffraction to confirm bond angles and substituent positions .

- Cross-Validation : Comparing data with structurally analogous compounds (e.g., ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate ). For instance, pyrazole ring protons in DMSO-d₆ may upshift by 0.2–0.5 ppm compared to CDCl₃ .

Q. What methodologies optimize reaction yield and purity in large-scale synthesis?

Methodological Answer: Critical factors include:

- Catalyst Screening : TFA improves cyclization efficiency over H₂SO₄ due to milder acidity, reducing side products .

- Temperature Control : Maintaining 0–50°C during azide coupling prevents exothermic decomposition .

- Purification : Dry-load flash chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity .

Q. Table 3: Optimization Parameters for Scalability

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 0–50°C | +15% yield | |

| Catalyst (TFA) | 10 mol% | +20% purity | |

| Solvent System | CH₂Cl₂/EtOAc | Reduced byproducts |

Q. How are analogs designed for biological activity studies, and what structural features influence potency?

Methodological Answer:

- Bioisosteric Replacement : Substituting the cyanomethyl group with sulfonamides (e.g., 4-sulfamoylphenyl) enhances cyclooxygenase inhibition .

- Derivatization : Coupling the carboxylate with HDAC inhibitors (e.g., trityl-protected amines) creates bifunctional antiproliferative agents .

- SAR Studies : Electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 5-position improve cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) .

Q. Table 4: Biological Activity of Selected Analogs

| Analog Structure | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-(4-Cl-phenyl)-1-phenyl | COX-2 | 0.8 | |

| 1-(2,4-diCl-phenyl)-5-(p-tolyl) | HDAC/COX-2 dual | 0.5 |

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Methodological Answer:

- Azide Handling : Use explosion-proof equipment and avoid metal contact (risk of HN₃ formation) .

- Cyanomethyl Precursors : Work under N₂ atmosphere to prevent hydrolysis to toxic HCN .

- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal .

Q. Key Safety Data

Q. How are solubility challenges addressed in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Prodrug Design : Convert the ester to a water-soluble carboxylate salt (e.g., sodium or lysine derivatives) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。